Allyl pentaerythritol

Catalog No.
S720268
CAS No.
91648-24-7
M.F
C8H16O4
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl pentaerythritol

CAS Number

91648-24-7

Product Name

Allyl pentaerythritol

IUPAC Name

2-(hydroxymethyl)-2-(prop-2-enoxymethyl)propane-1,3-diol

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C8H16O4/c1-2-3-12-7-8(4-9,5-10)6-11/h2,9-11H,1,3-7H2

InChI Key

RFIMISVNSAUMBU-UHFFFAOYSA-N

SMILES

C=CCOCC(CO)(CO)CO

Canonical SMILES

C=CCOCC(CO)(CO)CO

Precursor for Functional Materials:

Researchers have investigated APE as a starting material for synthesizing various functional materials. Its unique structure, containing both hydroxyl and allyl groups, allows for the creation of diverse materials with tailored properties. For example, a study published in the journal "Molecules" described the synthesis of novel dendritic polyesters using APE as the core molecule. These materials possess potential applications in drug delivery and biocatalysis [].

Studies on Polymer Properties:

A few studies have explored the impact of incorporating APE into different polymers. The presence of APE can influence various properties, such as crosslinking density, mechanical strength, and thermal stability. For instance, a research paper published in "Polymer Bulletin" investigated the use of APE as a crosslinker in epoxy resins. The study found that APE effectively improved the mechanical properties of the cured resins [].

Allyl pentaerythritol is an organic compound derived from pentaerythritol, characterized by the presence of allyl groups. Its chemical structure features a pentaerythritol backbone with allyl substituents, enhancing its reactivity and versatility in various applications. Pentaerythritol itself is a polyol with the formula C(CH₂OH)₄, known for its role in producing plastics, explosives, and coatings due to its hydroxyl groups .

Due to its allyl functionality. Key reactions include:

  • Thiol-Ene Reactions: This reaction allows for the addition of thiols to the double bond of the allyl group, forming thioether linkages.
  • Polymerization: Allyl pentaerythritol can undergo various polymerization methods, including ring-opening polymerization and radical polymerization, to form complex polymeric structures .
  • Cross-Linking: It serves as a cross-linking agent in resin formulations, enhancing mechanical properties and thermal stability .

Various synthesis methods have been developed for allyl pentaerythritol:

  • Allylation of Pentaerythritol: This involves reacting pentaerythritol with allyl halides under basic conditions to introduce allyl groups.
  • Thiol-Ene Click Chemistry: This method utilizes the thiol-ene reaction for functionalizing polymers with allyl groups, allowing for controlled polymer architecture .
  • Condensation Reactions: These reactions can be employed to create derivatives of pentaerythritol that incorporate allyl functionalities through the condensation of suitable precursors .

Interaction studies involving allyl pentaerythritol primarily focus on its compatibility with other polymers and additives. For instance, research has shown that varying the ratios of allyl pentaerythritol in copolymer systems can significantly affect mechanical properties such as swelling behavior and thermal stability . Further studies are required to fully understand its interactions in complex biological systems.

Allyl pentaerythritol shares similarities with several compounds that also feature hydroxyl or allyl functionalities. Here are some comparable compounds:

CompoundStructure FeaturesUnique Characteristics
PentaerythritolC(CH₂OH)₄Base structure for many derivatives
Allyl alcoholCH₂=CH-CH₂OHSimple allylic alcohol used in various chemical syntheses
GlycerolC₃H₈O₃Trihydric alcohol widely used in pharmaceuticals
TrimethylolpropaneC₅H₁₂O₃Used as a cross-linker in resin formulations
1,3-ButanediolC₄H₁₀O₂Used as a solvent and in polymer production

Allyl pentaerythritol's unique combination of both hydroxyl and allylic functionalities sets it apart from these compounds, offering enhanced reactivity for specific applications.

Physical Description

Liquid

XLogP3

-1.2

GHS Hazard Statements

Aggregated GHS information provided by 449 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

91648-24-7

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Textiles, apparel, and leather manufacturing
1,3-Propanediol, 2,2-bis(hydroxymethyl)-, allyl ether: ACTIVE

Dates

Modify: 2023-08-15

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